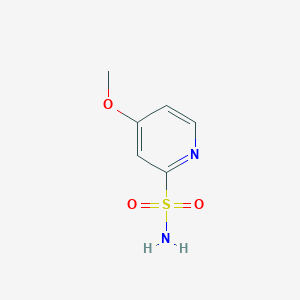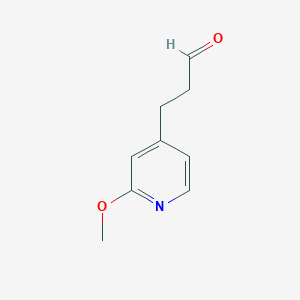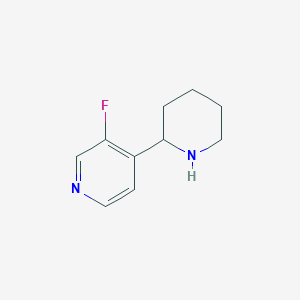
3-Fluoro-4-(piperidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(piperidin-2-yl)pyridine is a fluorinated heterocyclic compound that contains both a pyridine ring and a piperidine ring. The presence of a fluorine atom in the pyridine ring imparts unique chemical and biological properties to the compound. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated analogues . This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing fluorinated pyridines is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of 3-Fluoro-4-(piperidin-2-yl)pyridine may involve large-scale fluorination reactions using efficient and cost-effective fluorinating agents. The choice of reagents and reaction conditions is optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The piperidine ring can participate in cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated or arylated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
3-Fluoro-4-(piperidin-2-yl)pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique chemical properties and biological activities. It may serve as a scaffold for designing new pharmaceuticals.
Biological Studies: Researchers study the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Chemical Biology: The compound is used as a probe to study biological processes and pathways involving fluorinated pyridines.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity and selectivity for these targets. The piperidine ring may also contribute to the compound’s overall biological activity by influencing its pharmacokinetic properties. The exact pathways and molecular targets involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(piperidin-2-yl)pyridine
- 3-Fluoro-2-(piperidin-2-yl)pyridine
- 4-Fluoro-3-(piperidin-2-yl)pyridine
Uniqueness
3-Fluoro-4-(piperidin-2-yl)pyridine is unique due to the specific position of the fluorine atom in the pyridine ring, which can significantly influence its chemical and biological properties. Compared to other fluorinated pyridines, this compound may exhibit different reactivity, stability, and biological activity profiles. The presence of the piperidine ring further distinguishes it from other fluorinated pyridines, providing additional opportunities for chemical modifications and biological interactions.
Properties
Molecular Formula |
C10H13FN2 |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
3-fluoro-4-piperidin-2-ylpyridine |
InChI |
InChI=1S/C10H13FN2/c11-9-7-12-6-4-8(9)10-3-1-2-5-13-10/h4,6-7,10,13H,1-3,5H2 |
InChI Key |
CBYQPMIRNKSDFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=C(C=NC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


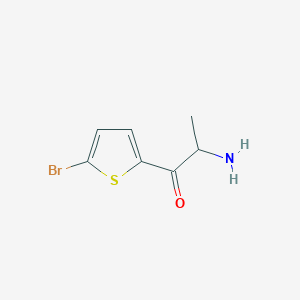
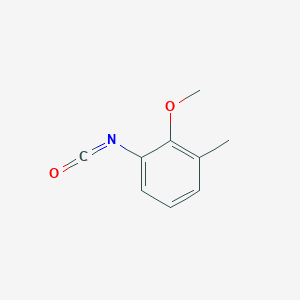



![2-(Azetidin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13602713.png)

![4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine](/img/structure/B13602732.png)

![[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene](/img/structure/B13602742.png)


